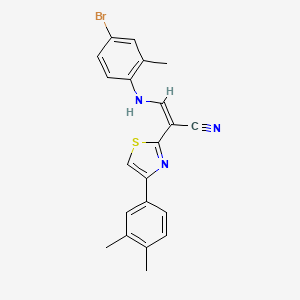

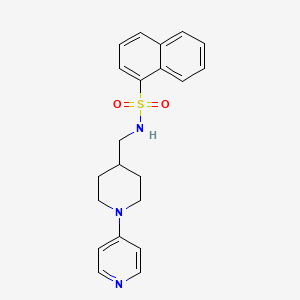

1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

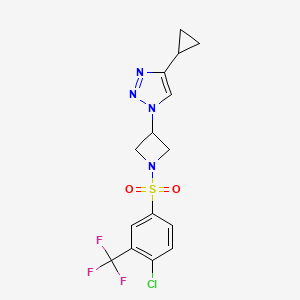

“1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one” is a compound that belongs to the class of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, are used for the preparation of constrained amino acids . These scaffolds play an important role in the design of very potent opioid receptor antagonists .

Synthesis Analysis

Modern synthetic methods for the preparation of 2-benzazepines are presented, covering past 15 years of research . The synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one was achieved by using transition metal-catalyzed reactions: ring-closing metathesis of dimethylidene precursor or rhodium-catalyzed carbonylation of 2-alkynyl benzylamines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one include cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, and heterocyclic ring expansion .Scientific Research Applications

Anticancer Activity

Benzoxazepine derivatives, which are similar to the compound , have been synthesized and evaluated for their anticancer properties . For instance, 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells .

Treatment of Cardiovascular Diseases

Benzazepines, particularly their hydrogenated derivatives, have shown promise in the treatment of cardiovascular diseases .

Treatment of Rheumatoid Arthritis

Benzazepines have also been found to be potentially effective in the treatment of rheumatoid arthritis .

Treatment of Osteoporosis

Small-molecule integrin antagonists based on the benzazepinone system have demonstrated potential as medicines for the treatment of osteoporosis .

Pain Treatment

Opioid peptidomimetics derived from the benzazepinone heterocycle are used for pain treatment .

Anti-Implantation Activity

Some synthesized compounds related to benzazepines have been evaluated for their anti-implantation activity in mature female Sprague-Dawley rats .

Treatment of Hyperlipidemia

Benzazepines have been found to be inhibitors of squalene synthase, making them safe and effective in the treatment of hyperlipidemia .

Treatment of Hyponatremia

The medication tolvaptan, a representative of this group of compounds, has been in use since 2009 for the treatment of hyponatremia .

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Considering the relevance of the topic, as well as the large array of publications that have appeared over the past two decades on modern methods of benzazepine derivative synthesis, it became necessary to analyze, systematize, and generalize the available information .

Mechanism of Action

Target of Action

Related compounds such as substituted 3h-2-benzazepin-3-ones are known to play a crucial role in the design of potent opioid receptor antagonists . They are also used in the preparation of small-molecule integrin antagonists .

Mode of Action

For instance, opioid peptidomimetics derived from this heterocycle are used for pain treatment .

Biochemical Pathways

It is known that peptide-based tyrosine kinase inhibitors, which use this ring system, can affect various biochemical pathways .

Pharmacokinetics

Its predicted properties include a melting point of 143-144 °c, a boiling point of 3390±210 °C, and a density of 1100±006 g/cm3 . It is slightly soluble in DMSO and methanol , which may impact its bioavailability.

Result of Action

It is known that related compounds have demonstrated potential as medicines for the treatment of osteoporosis in humans .

Action Environment

It is known that the compound should be stored in a dry room at room temperature , indicating that moisture and temperature could potentially affect its stability.

properties

IUPAC Name |

1-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-13(15)14-9-7-11-5-3-4-6-12(11)8-10-14/h2-6H,1,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXCBBAUNSDIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2=CC=CC=C2CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,2,4,5-Tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)

![3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride](/img/structure/B2427102.png)

![1-(3-Methoxyphenyl)-4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2427109.png)

![(2S)-2-({2-azabicyclo[2.2.1]heptane-2-carbonyl}amino)propanoic acid](/img/structure/B2427110.png)

![N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2427113.png)